Product packaging for 1-azido-2,3-dichlorobenzene(Cat. No.:CAS No. 62416-02-8)

1-azido-2,3-dichlorobenzene

Cat. No.: B6270636
CAS No.: 62416-02-8
M. Wt: 188
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Description

Significance of Aryl Azide (B81097) Chemistry in Contemporary Organic Synthesis

Aryl azide chemistry is a cornerstone of modern organic synthesis, owing to the diverse reactivity of the azide group. wikipedia.orgresearchgate.net Historically, organic azides were first prepared in the 19th century, with phenyl azide being synthesized by Peter Griess in 1864. wikipedia.orgcolab.wsuni-muenchen.de The subsequent discovery of the Curtius rearrangement, where acyl azides rearrange to isocyanates, further spurred interest in this class of compounds. wikipedia.orgcolab.ws

In contemporary chemistry, aryl azides are highly valued as versatile intermediates. at.ua Their applications have expanded significantly with the advent of "click chemistry," a concept introduced by Sharpless and coworkers. wikipedia.orgeurekaselect.com The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is a prime example of a click reaction. wikipedia.org This reaction is exceptionally reliable and has found widespread use in drug discovery, bioconjugation, and materials science. wikipedia.orgeurekaselect.com

Beyond cycloadditions, aryl azides participate in several other crucial transformations. The Staudinger ligation, a reaction between an azide and a phosphine (B1218219), is a powerful tool for forming amide bonds under mild conditions, making it invaluable in peptide synthesis and chemical biology. wikipedia.orgorganic-chemistry.org Furthermore, aryl azides can be reduced to form primary amines, serving as protected amine synthons. wikipedia.org Upon photolysis or thermolysis, they can release molecular nitrogen to generate highly reactive nitrene intermediates. rsc.org This property is harnessed in photoaffinity labeling to probe the binding sites of biological macromolecules. researchgate.netrsc.org

The synthesis of aryl azides can be achieved through various methods. The classical approach involves the diazotization of anilines followed by substitution with sodium azide. wikipedia.orgeurekaselect.com Alternative methods include copper-catalyzed coupling reactions of aryl halides with sodium azide, which can be performed at relatively low temperatures. rsc.org

Structural Characteristics of 1-Azido-2,3-dichlorobenzene and Its Regioisomeric Context

This compound features a benzene (B151609) ring substituted with an azide group at position 1 and two chlorine atoms at the adjacent 2 and 3 positions. The azide group itself is a linear arrangement of three nitrogen atoms with delocalized π-bonding, which can be represented by two primary resonance structures. wikipedia.org This functional group is known to have an inductive electron-withdrawing effect. uni-muenchen.de

The defining feature of this compound is the specific arrangement of its substituents, which distinguishes it from its other dichlorinated regioisomers. The placement of the two chlorine atoms influences the electronic environment of the benzene ring and the reactivity of the azide group. For instance, the presence of electron-withdrawing chlorine atoms can affect the stability and reaction kinetics of the molecule. In particular, aryl azides with chlorine atoms at both ortho positions (e.g., 2,6-dichlorophenyl azide) have been shown to form exceptionally stable aza-ylides in the Staudinger reaction, a property attributed to the electronic effects of the ortho-substituents. researchgate.netoup.com

While detailed structural and reactivity data for this compound are not extensively documented in comparison to other isomers, its properties can be understood within the context of its regioisomers. The varying positions of the chlorine atoms lead to distinct physical and spectral properties among the isomers.

Table 1: Comparison of Dichlorophenyl Azide Isomers

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Known Properties
This compound 62416-02-8 C₆H₃Cl₂N₃ 188.01 Limited yield data available; HRMS (ESI) confirms molecular ion at m/z 188.01.
1-Azido-2,4-dichlorobenzene 1965-25-9 C₆H₃Cl₂N₃ 188.01 Yellow oil; IR peak at 2113 cm⁻¹ (azide stretch).
2-Azido-1,3-dichlorobenzene (2,6-Dichlorophenyl azide) 57341-09-0 C₆H₃Cl₂N₃ 188.01 Used in Staudinger reactions to form stable aza-ylides. oup.comnih.govrsc.org
4-Azido-1,2-dichlorobenzene 66172-16-5 C₆H₃Cl₂N₃ 188.01 Also known as 3,4-dichlorophenyl azide. researchgate.netaablocks.com
1-Azido-3,5-dichlorobenzene 34895-75-7 C₆H₃Cl₂N₃ 188.01 Investigated in gold-catalyzed reactions. rsc.orguni.lu

Research Landscape of Dichloro-Substituted Aryl Azides

The research on dichloro-substituted aryl azides highlights how the specific substitution pattern dictates their chemical behavior and applications. A significant body of research focuses on 2,6-dichlorophenyl azide derivatives. These compounds are particularly noteworthy for their use in non-hydrolysis Staudinger reactions, which proceed rapidly to form aza-ylides that are remarkably stable, even in aqueous environments. oup.comresearchgate.net This enhanced stability makes them excellent reagents for bioconjugation and the labeling of biomolecules in living cells. oup.comresearchgate.net

The 3,4-dichloro isomer, also known as 4-azido-1,2-dichlorobenzene, has been utilized in cycloaddition reactions with 1,3-dicarbonyl compounds to regiospecifically synthesize 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net In other studies, aryl azides with 3,5-dichloro-substitution were investigated in gold-catalyzed tandem annulation reactions, although in some cases, these specific substrates led to decomposition products rather than the desired outcome. rsc.org

Table 2: Mentioned Compounds

Compound Name
This compound
1-Azido-2,4-dichlorobenzene
1-Azido-3,5-dichlorobenzene
2,6-Dichlorophenyl azide
2-Azido-1,3-dichlorobenzene
3,4-Dichlorophenyl azide
4-Azido-1,2-dichlorobenzene
Acyl azides
Azidopyridines
Phenyl azide

Properties

CAS No.

62416-02-8

Molecular Formula

C6H3Cl2N3

Molecular Weight

188

Purity

95

Origin of Product

United States

Reactivity and Reaction Pathways of 1 Azido 2,3 Dichlorobenzene

Thermal and Photochemical Decompositions: Nitrene Generation

The decomposition of aryl azides, such as 1-azido-2,3-dichlorobenzene, is typically induced by heat or light, leading to the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive nitrene intermediate.

Mechanistic Pathways to Singlet and Triplet Nitrene Intermediates

The decomposition of an aryl azide (B81097) initially produces a singlet nitrene, which is a high-energy species with a pair of non-bonding electrons in the same orbital. This singlet nitrene can then undergo intersystem crossing to form the more stable triplet nitrene, where the two non-bonding electrons occupy different orbitals with parallel spins. The relative rates of subsequent reactions of the singlet nitrene versus intersystem crossing to the triplet state are influenced by various factors, including the substitution pattern on the aromatic ring and the reaction conditions.

Kinetics and Thermodynamics of Nitrogen Extrusion

The extrusion of nitrogen from aryl azides is a unimolecular process. The kinetics of this reaction are dependent on the temperature for thermal decomposition and the wavelength and intensity of light for photochemical decomposition. The process is thermodynamically favorable due to the formation of the very stable dinitrogen molecule. Specific activation energies and thermodynamic parameters for the decomposition of this compound are not documented.

Impact of Aromatic Substitution Pattern on Nitrene Formation

The electronic and steric effects of substituents on the aromatic ring can significantly influence the formation and reactivity of the resulting nitrene. In the case of this compound, the two chlorine atoms are expected to have an electron-withdrawing inductive effect and a weak electron-donating resonance effect. The ortho- and meta-positioning of these chlorine atoms would influence the electron density at the nitrogen atom and could affect the stability and reactivity of the generated 2,3-dichlorophenylnitrene. However, specific studies detailing these effects for the 2,3-dichloro substitution pattern are not available.

Cycloaddition Reactions of the Azide Moiety

The azide group is a 1,3-dipole and can participate in cycloaddition reactions with various dipolarophiles.

Azide-Alkyne Cycloaddition (AAC)

A prominent reaction of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, exclusively yielding the 1,4-disubstituted triazole isomer. bioclone.net This reaction, a cornerstone of "click chemistry," is widely used due to its reliability, mild reaction conditions, and broad functional group tolerance. mdpi.comorganic-chemistry.orgnih.govnih.gov

While it is expected that this compound would participate in CuAAC reactions with terminal alkynes, specific examples, reaction yields, and the scope of suitable alkyne partners for this particular azide are not reported in the literature. The electronic effects of the dichloro-substitution might influence the reaction kinetics, but without experimental data, any discussion remains speculative.

[3+2] Dipolar Cycloaddition with Nitriles: Tetrazole Formation

The [3+2] dipolar cycloaddition of azides with nitriles is a fundamental method for the synthesis of 5-substituted-1H-tetrazoles. nih.govyoutube.com This reaction can be promoted by various catalysts, including Lewis acids and transition metal complexes, to overcome the activation barrier. nih.gov

Cobalt(II) complexes have been shown to efficiently catalyze the cycloaddition of sodium azide to organonitriles. nih.gov The proposed mechanism involves the initial formation of a cobalt-diazido intermediate. A nitrile substrate then coordinates to this active species, and the subsequent intramolecular [3+2] cycloaddition forms the tetrazole ring. The tetrazole product is then displaced by azide ligands, regenerating the active catalyst. nih.gov

This catalytic approach provides a valuable route to tetrazole derivatives, which are important scaffolds in medicinal chemistry and materials science. nih.gov The reaction conditions are generally mild, and the use of a catalyst can significantly improve the efficiency and scope of the tetrazole synthesis. nih.govnih.gov

Key features of the [3+2] cycloaddition for tetrazole formation are presented below:

FeatureDescription
Reaction [3+2] Dipolar cycloaddition of an azide with a nitrile nih.gov
Product 5-substituted-1H-tetrazole youtube.com
Catalysts Lewis acids, transition metal complexes (e.g., Cobalt(II)) nih.gov
Mechanism (Co-catalyzed) Formation of a metal-diazido intermediate followed by nitrile coordination and intramolecular cycloaddition nih.gov

Cycloadditions Involving Benzyne (B1209423) Intermediates (e.g., Hexadehydro-Diels-Alder Trapping)

Benzyne, a highly reactive intermediate, can participate in cycloaddition reactions with a variety of dienes and dienophiles. nih.govbeilstein-journals.org The generation of benzynes can be achieved through several methods, including the use of diaryliodonium salts or the 1,2-elimination of o-(trimethylsilyl)aryl triflates. nih.govbeilstein-journals.org

Intramolecular [4+2] cycloadditions of benzynes with conjugated enynes and dienes provide a powerful route to complex, highly condensed polycyclic aromatic compounds. nih.gov These reactions often proceed readily at room temperature. nih.gov The cycloaddition of N-arylpyrroles with benzynes, generated from diaryliodonium salts, has been reported to produce bridged-ring amines in good yields. beilstein-journals.org These adducts can be further converted to N-phenylamine derivatives. beilstein-journals.org

The reactivity of benzynes allows for the construction of intricate molecular architectures that would be challenging to access through other synthetic routes. The choice of benzyne precursor and reaction conditions can influence the efficiency and outcome of the cycloaddition. nih.govbeilstein-journals.org

Intramolecular Rearrangements and Cyclizations

Aryl azides, including this compound, can undergo intramolecular rearrangements and cyclizations, particularly upon thermolysis or photolysis, to generate fused heterocyclic systems. These reactions often proceed through highly reactive nitrene intermediates.

Nitrene Insertion Reactions leading to Fused Heterocycles (e.g., Carbazole (B46965) and Azepinoindole Formation)

The thermal or photochemical decomposition of aryl azides generates highly reactive aryl nitrene intermediates. These nitrenes can undergo intramolecular C-H insertion reactions to form fused heterocyclic ring systems. organic-chemistry.orgnih.gov This methodology provides a direct route to important heterocyclic scaffolds such as carbazoles. organic-chemistry.orgnih.gov

The synthesis of carbazoles from substituted biaryl azides can be achieved using rhodium catalysts at moderate temperatures. organic-chemistry.org Palladium-catalyzed tandem reactions involving intermolecular amination and intramolecular direct arylation of anilines with 1,2-dihaloarenes also provide an efficient route to carbazoles. organic-chemistry.orgmdpi.com Furthermore, visible light-induced intramolecular C-H amination using aryl sulfilimines as nitrene precursors offers a mild and safe alternative to the use of potentially hazardous azides for carbazole synthesis. nih.gov

Azepinoindoles are another class of fused heterocycles that can be synthesized through various cyclization strategies. researchgate.netrsc.org While not directly from nitrene insertion of this compound, related intramolecular cyclizations are key to their formation. For example, acid-promoted cyclization–rearrangement of tryptamine-derived N-sulfonyl enamines can form the azepinoindole framework. rsc.org Ruthenium-catalyzed approaches using ynamides containing an indole (B1671886) unit have also been developed for the synthesis of different azepinoindole frameworks. nih.gov

The formation of these fused heterocycles is a powerful application of intramolecular reactions, providing access to complex molecules with potential biological activity. researchgate.netnih.govmdpi.com

The table below provides a summary of methods for the synthesis of carbazoles:

MethodDescription
Nitrene Insertion Intramolecular C-H insertion of an aryl nitrene generated from an aryl azide. organic-chemistry.orgnih.gov
Palladium-Catalyzed Tandem Reaction Intermolecular amination followed by intramolecular direct arylation of anilines and 1,2-dihaloarenes. organic-chemistry.orgmdpi.com
Visible Light-Induced C-H Amination Use of aryl sulfilimines as nitrene precursors for intramolecular cyclization. nih.gov
Cross-Coupling and Cyclization Reaction of o-iodoanilines with silylaryl triflates followed by Pd-catalyzed cyclization. nih.gov

Ring Expansion Reactions to Azepines and Related Systems

The transformation of aryl azides into seven-membered heterocyclic systems, such as azepines, represents a significant area of synthetic chemistry. researchgate.net For this compound, this process is primarily initiated by photolysis or thermolysis. The reaction proceeds through the formation of a highly reactive nitrene intermediate, specifically 2,3-dichlorophenylnitrene.

Upon generation, the singlet aryl nitrene can undergo a ring expansion cascade. nih.gov This process involves the rearrangement of the singlet nitrene into a benzazirine intermediate, which then isomerizes to a cyclic ketenimine, also known as a didehydroazepine. acs.orgbeilstein-journals.org This highly strained intermediate is susceptible to nucleophilic attack. acs.org In the presence of a nucleophile (NuH), the didehydroazepine is trapped, leading to the formation of a 2-substituted 4,5-dichloro-azepine derivative. researchgate.netbeilstein-journals.org

The photolysis of aryl azides is a well-established method for generating these nitrene intermediates. beilstein-journals.org Continuous flow photoreactors, often constructed from materials like fluorinated ethylene (B1197577) polymer (FEP), have been utilized to perform these reactions efficiently. beilstein-journals.orgtib.eu Fine-tuning reaction conditions, such as residence time and solvent composition, is crucial to maximize the yield of the desired azepine product and minimize secondary photochemical reactions. nih.govbeilstein-journals.orgd-nb.info For instance, when water acts as the nucleophile, the reaction typically yields 3H-azepinone derivatives. beilstein-journals.org

The following table summarizes the general pathway for this transformation:

StepIntermediate/ProductDescription
1. Initiation 2,3-DichlorophenylnitreneFormed via photolysis or thermolysis of this compound with loss of N₂ gas. nih.gov
2. Rearrangement DichlorobenzazirineThe singlet nitrene undergoes ring closure to form a transient bicyclic azirine. acs.org
3. Ring Opening Dichloro-didehydroazepineThe benzazirine rearranges to a seven-membered cyclic ketenimine. acs.orgbeilstein-journals.org
4. Nucleophilic Trap 2-Substituted-4,5-dichloro-azepineThe didehydroazepine is trapped by a nucleophile to yield the final azepine product. acs.org

This ring expansion strategy provides a valuable route to functionalized azepine scaffolds, which are significant in medicinal chemistry and materials science. nih.gov

Curtius Rearrangement and Related Transformations in Aryl Azide Chemistry

The Curtius rearrangement is a classic organic reaction involving the thermal decomposition of an acyl azide to an isocyanate, with subsequent loss of nitrogen gas. wikipedia.orgallen.inbyjus.com This reaction is a powerful tool for converting carboxylic acids into primary amines, carbamates, or urea (B33335) derivatives after the isocyanate intermediate is trapped by nucleophiles like water, alcohols, or amines, respectively. nih.govnih.gov

Mechanism of the Classic Curtius Rearrangement:

Acyl Azide Formation : A carboxylic acid derivative (commonly an acyl chloride) reacts with an azide salt (e.g., sodium azide) to form the acyl azide. libretexts.org

Rearrangement : Upon heating, the acyl azide rearranges in a concerted process. The R-group migrates from the carbonyl carbon to the adjacent nitrogen atom as dinitrogen gas is expelled. wikipedia.org This forms an isocyanate intermediate. allen.in

Nucleophilic Trapping : The isocyanate is then reacted with a nucleophile. For example, hydrolysis with water leads to an unstable carbamic acid, which decarboxylates to yield a primary amine. chemistrysteps.comorganic-chemistry.org

It is crucial to distinguish that this compound, being an aryl azide, does not undergo the Curtius rearrangement directly. Instead, it undergoes a related transformation: the formation of an aryl nitrene. The decomposition of an aryl azide (Ar-N₃) by heat or light results in the loss of N₂ to generate a highly reactive aryl nitrene (Ar-N). nih.govbeilstein-journals.org

This 2,3-dichlorophenylnitrene intermediate is central to the reactivity of this compound and is the precursor to the ring expansion reactions discussed previously (Section 3.3.2), rather than forming an isocyanate via a Curtius-like pathway. While both reactions involve azide precursors and the loss of nitrogen gas, their substrates and products differ significantly.

ReactionStarting MaterialKey IntermediatePrimary Product
Curtius Rearrangement Acyl Azide (R-CO-N₃)Isocyanate (R-N=C=O)Amine, Carbamate, Urea nih.govnih.gov
Aryl Azide Decomposition Aryl Azide (Ar-N₃)Aryl Nitrene (Ar-N)Azepines, Azo compounds nih.govbeilstein-journals.org

Other Reactive Pathways

Radical Processes Involving Aryl Azides

The decomposition of aryl azides can also proceed through radical pathways. While the singlet nitrene formed upon photolysis or thermolysis primarily undergoes concerted rearrangement reactions like ring expansion, it can also undergo intersystem crossing (ISC) to form a triplet nitrene. nih.gov The triplet nitrene behaves as a diradical and can participate in various radical processes, such as hydrogen atom abstraction and dimerization. nih.gov

Furthermore, the decomposition process itself can be influenced by radical initiators. Reagents like AIBN (Azobisisobutyronitrile) are well-known radical initiators that, upon heating, generate radicals that can induce or participate in chain reactions. libretexts.org In the context of aryl azides, radical processes can lead to different product distributions compared to the ionic pathways dominated by the singlet nitrene. For instance, instead of ring expansion, the triplet 2,3-dichlorophenylnitrene could dimerize to form 2,2',3,3'-tetrachloroazobenzene.

The presence of chloride ions in a reaction medium can also introduce radical pathways. Highly oxidizing radicals can react with chloride ions to form chlorine-containing radicals like the dichloride radical anion (Cl₂•⁻), which can then interact with organic substrates. nih.gov

Electrochemical Transformations of the Azido (B1232118) Group

The azido group is electrochemically active and can be transformed using techniques like cyclic voltammetry (CV) and controlled-potential coulometry. amecj.com Cyclic voltammetry is an electrochemical method where the potential of a working electrode is ramped linearly against time, and the resulting current is measured. wikipedia.orglibretexts.org This technique is used to study the redox properties of chemical species. ossila.com

Studies on various organic azides have shown that the azido group can be electrochemically reduced to the corresponding amine. orientjchem.org For this compound, this transformation would yield 2,3-dichloroaniline. The process typically involves the transfer of electrons from the electrode surface to the azide moiety, leading to the cleavage of the nitrogen-nitrogen bonds and, following protonation from the solvent or electrolyte, formation of the amine and release of nitrogen gas.

A typical cyclic voltammogram for an aryl azide would show a reduction peak corresponding to this transformation. The potential at which this peak occurs provides information about the thermodynamics of the reduction process. Such electrochemical methods offer a convenient and often milder alternative to chemical reducing agents for converting azides to amines. orientjchem.org

Cross-Coupling Reactions of Dichlorobenzene Precursors

The synthesis of this compound itself relies on precursors that can be functionalized using modern synthetic methods. The direct precursor is typically 2,3-dichloroaniline. cdhfinechemical.comnih.govwikipedia.org This aniline (B41778) can be converted to the corresponding diazonium salt by treatment with nitrous acid, followed by reaction with sodium azide to yield this compound.

The synthesis of substituted dichlorobenzene frameworks, which are precursors to 2,3-dichloroaniline, can be achieved through various transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. For example, a dichlorobenzene derivative bearing a suitable functional group (like a triflate or a halide) could be coupled with various partners.

Common cross-coupling reactions applicable to these precursors include:

Suzuki-Miyaura Coupling : Reaction of an aryl halide with a boronic acid or ester.

Mizoroki-Heck Reaction : Coupling of an aryl halide with an alkene. nih.gov

Sonogashira Coupling : Reaction of an aryl halide with a terminal alkyne. beilstein-journals.org

Buchwald-Hartwig Amination : Formation of a carbon-nitrogen bond between an aryl halide and an amine.

These reactions allow for the elaboration of the dichlorobenzene core before the introduction of the azide functionality, providing access to a wide range of substituted aryl azide derivatives for further chemical exploration.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Kinetic Studies

The primary reactive intermediate generated from the photolysis or thermolysis of an aryl azide (B81097) is a singlet aryl nitrene. nih.gov This species is highly unstable and can undergo several rapid transformations. Advanced spectroscopic techniques, particularly laser flash photolysis (LFP), have been instrumental in observing these transient species in real-time. nsc.ruresearchgate.net

Upon photolysis, 1-azido-2,3-dichlorobenzene is expected to lose a molecule of nitrogen gas (N₂) to form the corresponding 2,3-dichlorophenylnitrene in its singlet state. researchgate.netacs.org Time-resolved spectroscopy allows for the direct observation of this singlet nitrene. For instance, studies on similar compounds like 2-azido-3,5-dichlorobiphenyl using LFP at 266 nm revealed transient absorption spectra with distinct maxima. nsc.ru Immediately after the laser flash, a transient species is observed which then decays, often accompanied by the growth of new absorption bands corresponding to subsequent intermediates or products. nsc.ru

Kinetic analysis of these spectral changes provides rate constants for the decay of the singlet nitrene and the formation of subsequent species. For example, in a study of 3,5-dichloro-2-biphenyl azide, the initially formed transient decayed with an observed rate constant of 1.4 ± 0.1 × 10⁷ s⁻¹ at 77 K. nsc.ru Such studies provide a quantitative understanding of the lifetimes of these reactive intermediates. The decay of the singlet nitrene can proceed through intersystem crossing (ISC) to the more stable triplet ground state or through intramolecular reactions like ring expansion. nih.govresearchgate.net

Table 1: Kinetic Data from Laser Flash Photolysis of a Related Dichloroaryl Azide

Intermediate/ProcessObserved Rate Constant (k_obs)Solvent/TemperatureSpectroscopic Signal (λ_max)
Initial Transient Decay1.4 ± 0.1 × 10⁷ s⁻¹Methylcyclohexane / 77 K435 nm
Secondary Species Growth1.5 ± 0.1 × 10⁷ s⁻¹Methylcyclohexane / 77 K355 nm
Transient Decay5.1 ± 0.1 × 10⁵ s⁻¹Pentane / 161 K475 nm

Data derived from studies on 3,5-dichloro-2-biphenyl azide, illustrating typical values obtained in such experiments. nsc.ru

Characterization and Trapping of Reactive Intermediates

The primary intermediates in the decomposition of this compound are the singlet and triplet 2,3-dichlorophenylnitrenes. The singlet nitrene is the initial species formed and is highly electrophilic. It can be trapped by various nucleophiles. nih.gov A common pathway for singlet aryl nitrenes is ring expansion to a seven-membered ring didehydroazepine intermediate. nih.govresearchgate.net This highly strained and reactive species can be trapped by nucleophilic solvents. For example, in the presence of water or amines, it can be intercepted to form substituted azepines. nih.gov

The triplet nitrene, formed via intersystem crossing from the singlet state, has biradical character. nih.gov It can be characterized by electron spin resonance (ESR) spectroscopy in low-temperature matrices, where its lifetime is extended. researchgate.net The triplet nitrene is less reactive in cyclization but can participate in other reactions, such as dimerization to form azo compounds. nih.gov

Computational studies complement experimental findings by providing insights into the structures and relative energies of these transient intermediates. researchgate.net Theoretical calculations can help to corroborate the assignment of experimental spectra to specific intermediates and map out the potential energy surfaces for various reaction pathways. researchgate.net Mechanochemical techniques have also demonstrated the ability to isolate and characterize otherwise elusive reactive intermediates by performing reactions in a solid state, preventing diffusion and subsequent reactions. nih.gov

Influence of Substituents and Reaction Conditions on Reaction Rates and Selectivity

The rate of decomposition of aryl azides and the selectivity of the subsequent reactions are highly dependent on the nature and position of substituents on the aromatic ring, as well as the reaction conditions such as temperature and solvent. lumenlearning.comscielo.br

Substituent Effects: The chlorine atoms on the this compound ring are electron-withdrawing groups. Electron-withdrawing substituents generally have a complex effect. They can influence the stability of the starting azide and the reactivity of the resulting nitrene. lumenlearning.com In some cases, electron-withdrawing groups can increase the rate of decomposition. researchgate.netscielo.br For example, studies on the thermal stability of substituted diazo compounds, which are structurally related to azides, show that electron-withdrawing groups can lower the onset temperature of decomposition. nih.gov

The position of the substituents is also crucial. Ortho substituents, like the chlorine atom at the 2-position in this compound, can exert steric hindrance and also participate in intramolecular reactions. scielo.br An ortho substituent may sterically hinder intermolecular reactions, such as dimerization, while promoting intramolecular cyclization pathways.

Table 2: General Influence of Substituent Electronic Effects on Reaction Rates

Substituent TypeElectronic EffectInfluence on Reaction RateExample Groups
ActivatingElectron-Donating (Resonance/Inductive)Generally Increases Rate-OH, -CH₃, -OCH₃
DeactivatingElectron-Withdrawing (Resonance/Inductive)Generally Decreases Rate (for electrophilic attack) but can accelerate thermal decomposition-NO₂, -Cl, -Br, -CO₂Et

This table provides a general summary of substituent effects on aromatic reactivity. lumenlearning.com

Reaction Conditions: The reaction pathway can be significantly influenced by the chosen conditions.

Photolysis vs. Thermolysis: Photochemical decomposition typically proceeds via the singlet nitrene, favoring intramolecular rearrangements like ring expansion. nih.gov Thermal decomposition can also produce the singlet nitrene, but at higher temperatures, the triplet state may become more accessible, potentially leading to different product distributions. rsc.orgresearchgate.net

Solvent: The polarity and nucleophilicity of the solvent are critical. As mentioned, nucleophilic solvents can trap the didehydroazepine intermediate, leading to the formation of azepine derivatives. nih.gov Non-nucleophilic solvents allow for other reaction pathways to dominate.

Concentration: In continuous flow reactors, precise control over reaction conditions, such as residence time, can minimize secondary photochemical reactions and improve the yield and selectivity of desired products like 3H-azepinones. d-nb.info

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity of Aryl Azides and Nitrenes

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of aryl azides and the nitrenes formed upon their decomposition. northwestern.eduresearchgate.net Aryl azides, such as 1-azido-2,3-dichlorobenzene, are precursors to highly reactive arylnitrenes. acs.org The reactivity and electronic states of these nitrenes can be manipulated and predicted through electronic structure calculations. purdue.edu

The ground state of most arylnitrenes is a triplet, featuring two unpaired electrons, which has significant implications for their chemical behavior. purdue.edunih.gov Computational studies, however, show that the energy gap between the triplet ground state and the lowest-lying singlet state is influenced by substituents on the aromatic ring. For this compound, the two electron-withdrawing chlorine atoms are expected to influence the electronic properties of the resulting 2,3-dichlorophenylnitrene. These substituents can affect the stability of the different electronic states and, consequently, the nitrene's reactivity profile, including its propensity for insertion reactions, ring expansion, or abstraction. purdue.edu High-level quantum chemical calculations are required to accurately predict the singlet-triplet splitting and the electronic distribution in both the azide (B81097) and the nitrene. purdue.edu

The table below summarizes the typical electronic states of an arylnitrene and the general influence of substituents.

Electronic StateDescriptionGeneral Substituent Effects
Triplet (T₀) Ground state, diradical character with two unpaired electrons.Generally the most stable state for unsubstituted phenylnitrene.
Singlet (S₁) First excited state, closed-shell with a lone pair and an empty p-orbital on the nitrogen.π-donating groups can stabilize this state relative to the triplet state. purdue.edu
Singlet (S₂) Higher energy singlet state, open-shell with two unpaired electrons of opposite spin.Its energy relative to S₁ is crucial for intersystem crossing dynamics.

Density Functional Theory (DFT) Applications to Elucidate Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving aryl azides. nih.govmdpi.com It is particularly valuable for mapping potential energy surfaces, locating transition states, and calculating activation energies for processes like the thermal or photochemical decomposition of the azide to form a nitrene. nih.govresearchgate.net

For this compound, DFT calculations can model the unimolecular decomposition pathway, which involves the cleavage of the N-N₂ bond. These calculations can quantify the effect of the ortho and meta chlorine substituents on the activation energy required for dinitrogen extrusion. nih.gov Furthermore, DFT is instrumental in studying the subsequent reactions of the generated 2,3-dichlorophenylnitrene. For instance, it can be used to explore the transition states and reaction energetics for:

C-H insertion reactions: where the nitrene inserts into a carbon-hydrogen bond.

Ring expansion: a common reaction for arylnitrenes leading to seven-membered ring systems (azepines). acs.org

Cycloaddition reactions: such as the formation of aziridines with alkenes. purdue.edu

By comparing the calculated energy barriers for these competing pathways, DFT can predict the most likely products under specific reaction conditions. researchgate.netresearchgate.net

Reaction TypeDFT ApplicationInformation Gained
Azide Decomposition Transition state energy calculation for N-N₂ bond cleavage. nih.govActivation energy for nitrene formation.
Nitrene Ring Expansion Calculation of the potential energy surface for the pathway from nitrene to azepine. acs.orgEnergy barriers for ring expansion steps.
[3+2] Cycloaddition Locating transition states for the reaction with alkynes.Regioselectivity and activation energies of cycloaddition. mdpi.com

Molecular Electron Density Theory (MEDT) for Cycloaddition Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing cycloaddition reactions, such as the [3+2] cycloaddition (32CA) between aryl azides and various dipolarophiles. nih.govnih.gov Unlike frontier molecular orbital (FMO) theory, MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of reactivity. nih.gov

In the context of this compound participating in a 32CA reaction, MEDT analysis would involve several steps:

Electron Localization Function (ELF) Analysis: The ELF is used to characterize the electronic structure of the azide. Aryl azides are typically characterized as zwitterionic species. researchgate.net

Conceptual DFT (CDFT) Reactivity Indices: Indices such as electrophilicity and nucleophilicity are calculated for both the azide and the reaction partner (e.g., an alkyne). This allows the classification of the reaction's polar nature. dntb.gov.uamdpi.com The electron-withdrawing chlorine atoms in this compound would likely increase its electrophilicity.

Global Electron Density Transfer (GEDT) Analysis: The GEDT is calculated at the transition state to quantify the polar character of the reaction. A significant GEDT value indicates a polar mechanism. mdpi.com

MEDT studies have shown that the 32CA reactions of aryl azides often proceed through a polar, single-step mechanism. dntb.gov.ua This theoretical framework provides a detailed understanding of the factors controlling the reaction rate and regioselectivity in the formation of triazole heterocycles from azides like this compound. researchgate.net

Modeling of Spin-State Dynamics in Nitrene Chemistry

The chemistry of the 2,3-dichlorophenylnitrene generated from this compound is profoundly influenced by the dynamics between its different spin states, primarily the ground-state triplet (T₀) and the low-lying singlet state (S₁). purdue.edu Modeling these spin-state dynamics is crucial for understanding the nitrene's reactivity, as the singlet and triplet states exhibit distinct chemical behaviors. purdue.edu

Computational methods are employed to model nonadiabatic processes like intersystem crossing (ISC) between the singlet and triplet potential energy surfaces. nih.gov Key aspects of this modeling include:

Calculating Spin-Orbit Coupling (SOC): SOC is the interaction between the electron's spin and its orbital motion, which facilitates the formally forbidden transitions between different spin states. The presence of heavy atoms like chlorine in 2,3-dichlorophenylnitrene is expected to increase the magnitude of SOC, potentially accelerating the rate of ISC.

Locating Minimum Energy Crossing Points (MECPs): These are points where the potential energy surfaces of the singlet and triplet states intersect, representing the most probable regions for a spin crossover to occur. chemrxiv.org

Nonadiabatic Molecular Dynamics (NAMD): Simulations using methods like trajectory surface hopping can model the time evolution of the system and predict the probability and timescale of ISC. nih.gov

Recent studies have highlighted the importance of quantum tunneling in the spin crossover of nitrenes at cryogenic temperatures, a phenomenon that can be investigated using advanced methods like semiclassical golden-rule instanton theory. chemrxiv.org Understanding these dynamics is essential for controlling the reaction outcomes of arylnitrenes in various applications. nih.govresearchgate.net

Synthetic Applications and Transformative Chemistry

Role as a Precursor for Nitrogen-Containing Heterocycles

1-azido-2,3-dichlorobenzene is a valuable precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds. The azide (B81097) moiety can participate in cycloaddition reactions or serve as a source of a nitrene intermediate, enabling the construction of diverse and medicinally relevant scaffolds.

The most prominent reaction of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. nih.gov This reaction is a cornerstone of "click chemistry" due to its high efficiency, broad substrate scope, and formation of a single, stable product. This compound can react with terminal or internal alkynes to yield the corresponding 1-(2,3-dichlorophenyl)-1,2,3-triazole derivatives.

The regioselectivity of the cycloaddition can be controlled by catalysis. The classical thermal reaction often produces a mixture of 1,4- and 1,5-disubstituted triazoles. nih.gov However, the use of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) exclusively yields the 1,4-disubstituted isomer, while ruthenium catalysts (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition, RuAAC) selectively produce the 1,5-disubstituted isomer. beilstein-journals.org This catalytic control allows for the precise synthesis of desired triazole scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgfrontiersin.org

Table 1: Synthesis of 1,2,3-Triazoles via Cycloaddition Reactions

Reaction Type Reactants Catalyst Product Regioselectivity
Thermal Huisgen Cycloaddition This compound + Alkyne None (Heat) Mixture of 1,4- and 1,5-isomers
CuAAC This compound + Terminal Alkyne Copper(I) 1,4-disubstituted

Tetrazoles are another class of important nitrogen-containing heterocycles, often used in medicinal chemistry as bioisosteres for carboxylic acids. rug.nl While the direct cycloaddition of an aryl azide to a nitrile is a common route, it often requires harsh conditions or specific activation. nih.gov More frequently, tetrazoles are synthesized through multi-component reactions or from pre-formed intermediates.

One established method involves the reaction of primary amines with an orthoformate and sodium azide. nih.govorganic-chemistry.org In a related context, 1,5-disubstituted tetrazoles can be efficiently synthesized from nitriles, amines, and an azide source under acidic conditions that proceed via an in situ-generated imidoyl chloride. rug.nl The 2,3-dichlorophenyl moiety from this compound can be incorporated into tetrazole structures through such synthetic strategies, contributing to the design of new materials and potential pharmaceutical agents. rug.nl

Upon thermal or photochemical activation, this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive 2,3-dichlorophenylnitrene intermediate. This nitrene is a potent electrophile capable of undergoing a variety of insertion and addition reactions.

A key application of this reactivity is the nitrene transfer reaction with isocyanides to produce carbodiimides. nih.gov This transformation is efficient and provides direct access to asymmetrically substituted carbodiimides, which are themselves versatile intermediates for synthesizing other heterocycles. nih.gov The reaction is particularly effective with bulky aryl azides. nih.gov The resulting dichlorophenyl-substituted carbodiimide (B86325) can be used in subsequent reactions or serve as a building block in organic synthesis. Similarly, the nitrene can react with other substrates to form imines, further highlighting the synthetic utility of the azide as a nitrene precursor.

Indazoles are bicyclic heterocyclic compounds with significant pharmacological applications. nih.gov The synthesis of indazoles can be achieved through various pathways involving aryl azides. For instance, the 1,3-dipolar cycloaddition of an aryl azide with an aryne (a highly reactive benzyne (B1209423) intermediate) can produce 3-substituted indazoles. organic-chemistry.org In this scenario, this compound would react with an aryne to form a 1-(2,3-dichlorophenyl)indazole.

Alternatively, intramolecular cyclization reactions can lead to fused heterocycles. If a suitable reactive group is present at the ortho position of the azide, thermal or photochemical generation of the nitrene can lead to an intramolecular C-H insertion or reaction with a neighboring functional group to form a new ring system. researchgate.net For example, the thermal cyclization of 2-pyridine derived 4-azido-1,2,3-triazoles involves nitrene formation and subsequent cyclization to yield fused triazolo-pyrazolo-pyridinium derivatives. researchgate.net

Strategies for Bioconjugation and Functionalization of Biomolecules via Azide Chemistry

The azide group is central to bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov this compound can be used as a chemical reporter, allowing the 2,3-dichlorophenyl moiety to be attached to biomolecules for tracking, imaging, or functional studies.

The primary bioconjugation strategies involving azides are:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (B158145) that reacts rapidly with an azide under physiological conditions. This method avoids the cellular toxicity associated with copper catalysts, making it ideal for in vivo applications. nih.govku.edu

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the copper catalyst can be toxic to cells, this reaction is extremely efficient and widely used for in vitro bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules. ku.edunih.gov

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine. It forms a stable amide bond under mild, aqueous conditions and represents one of the earliest examples of bioorthogonal chemistry. nih.govresearchgate.net

By incorporating this compound into a larger molecule (e.g., a peptide or a drug), that molecule can be selectively linked to a biomolecule functionalized with an alkyne or a phosphine (B1218219), providing a powerful tool for chemical biology and drug development. nih.gov

Table 2: Bioorthogonal Reactions Utilizing the Azide Group

Reaction Key Reactants Key Feature Application
SPAAC Azide + Strained Alkyne (e.g., cyclooctyne) Copper-free, fast kinetics In vivo labeling
CuAAC Azide + Terminal Alkyne High efficiency, regioselective In vitro conjugation, material science

Advanced Material Science Applications (e.g., Cross-linking in Polymers)

In materials science, aryl azides like this compound function as effective photo-cross-linking agents. nih.gov When incorporated into a polymer backbone or as a pendant group, the azide can be activated by UV light. This generates the corresponding nitrene, which can then insert into C-H bonds on adjacent polymer chains. nih.govresearchgate.net

This C-H insertion reaction creates covalent bonds between polymer chains, resulting in a cross-linked network. researchgate.net The degree of cross-linking can be precisely controlled by the concentration of the azide and the dose of UV radiation. This process significantly alters the polymer's properties, such as increasing its thermal stability, solvent resistance, and mechanical strength. This technique is valuable for producing photopatternable films, adhesives, and specialized coatings. nih.gov The presence of the dichlorophenyl group may also confer additional properties such as increased refractive index or flame retardancy to the final material.

Stereoselective and Asymmetric Synthesis Leveraging the Azido (B1232118) Group

The azido group is a versatile functional group in organic synthesis, capable of participating in various transformations that can be rendered stereoselective. A primary pathway for leveraging the azido group in asymmetric synthesis is through [3+2] cycloaddition reactions, particularly with alkynes to form triazoles. While specific examples involving this compound are not prominent in the literature, the general strategy is well-established for other azides.

The development of chiral catalysts has been instrumental in controlling the stereochemical outcome of many chemical reactions. nih.gov In the context of azides, catalytic asymmetric cycloadditions can potentially lead to the formation of enantiomerically enriched triazole products. For instance, the use of a chiral copper(I) catalyst in the azide-alkyne cycloaddition (CuAAC) could, in principle, control the facial selectivity of the addition to a prochiral alkyne, thus establishing a new stereocenter. Similarly, chiral ruthenium catalysts are known to afford 1,5-disubstituted 1,2,3-triazoles, and an asymmetric variant could provide access to chiral products. nih.gov

Another potential avenue is the asymmetric azidation of olefins. While this typically involves an azide source reacting with an alkene, the azido group on the benzene (B151609) ring of this compound is generally unreactive as an azide-transfer agent in these reactions. However, the compound could serve as a precursor to a reagent or catalyst that participates in such transformations. For example, enzymatic cascades have been developed for the asymmetric azidohydroxylation of styrene (B11656) derivatives, producing valuable chiral azido alcohols. rsc.org This highlights the broader potential of incorporating the azido functionality into chiral molecules under enzymatic or chemo-enzymatic conditions.

The field of catalytic asymmetric synthesis has also seen the development of chiral iron(II) complexes for the regio- and enantioselective difunctionalization of unsaturated amides and esters, yielding chiral β-azido derivatives. organic-chemistry.org Although these methods utilize an external azide source like TMSN₃, they underscore the importance of the azido group in building blocks for chiral synthesis. The application of this compound would likely be as a substrate in reactions where other parts of the molecule are transformed under chiral influence, or in the synthesis of chiral ligands and catalysts where the dichlorinated phenyl azide moiety imparts specific electronic or steric properties.

Development of Novel Reagents and Methodologies in Organic Synthesis

Aryl azides are foundational reagents in the development of new synthetic methodologies, most notably in the realm of "click chemistry". textileworld.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov In this context, this compound serves as a building block to introduce the 2,3-dichlorophenyl moiety into a wide array of molecular architectures. This is valuable in medicinal chemistry and materials science, where the electronic properties of halogenated aromatic rings can be used to modulate the biological activity or physical properties of the target molecule.

Beyond cycloadditions, the azido group can be transformed into other important functional groups. The Staudinger reaction, for example, provides a mild method for the reduction of azides to amines using phosphines. This allows this compound to be a precursor to 2,3-dichloroaniline, a potentially useful intermediate. The reaction of azides with electrophiles can also lead to the generation of reactive intermediates, such as iminium ions, which can participate in further reactions like hetero Diels-Alder cycloadditions to form complex heterocyclic systems. umich.edu

Recent advancements have also focused on novel methods for the synthesis of aryl azides themselves, sometimes avoiding the use of potentially hazardous sodium azide. scielo.br Furthermore, new methods for functionalizing molecules containing azido groups are continually being developed. For instance, a recently developed method allows for the preparation of organomagnesium intermediates (Grignard reagents) from aryl iodides bearing a protected azido group. frontiersin.org This methodology opens up the possibility of performing a wide range of transformations on an azide-containing aromatic ring that would otherwise be incompatible with the unprotected azido group. textileworld.comfrontiersin.org If an iodo-analogue of this compound were available, this strategy could be employed to create novel, highly functionalized derivatives.

The development of new protocols for creating substituted 1,2,3-triazoles continues to be an active area of research, with one-pot procedures being developed from various starting materials, including anilines. scielo.brsemanticscholar.org As a readily available aryl azide, this compound is a suitable substrate for these emerging methodologies, facilitating the construction of libraries of compounds with the embedded 2,3-dichlorophenyl group for various screening purposes.

Conclusion and Future Research Directions

Current Challenges in the Chemistry of 1-Azido-2,3-dichlorobenzene

The primary and most significant challenge in the chemistry of this compound is the profound lack of specific research and published data. While its existence is confirmed with the Chemical Abstracts Service (CAS) number 62416-02-8 and its molecular weight has been verified by high-resolution mass spectrometry (HRMS), detailed experimental information is conspicuously absent from the scientific literature.

Lack of Synthetic Protocols and Yield Data: The standard synthesis for aryl azides involves the diazotization of an aromatic amine followed by substitution with an azide (B81097) salt, a pathway known as the Sandmeyer-type reaction. epa.govorganic-chemistry.org It is presumed that this compound is synthesized from its corresponding precursor, 2,3-dichloroaniline. However, specific, optimized reaction conditions, purification methods, and, crucially, reaction yields for this particular isomer have not been documented in readily accessible literature. This absence of a reliable synthetic protocol hinders any further investigation into its properties and reactivity.

Scarcity of Characterization Data: Comprehensive characterization is fundamental to understanding a chemical compound. For this compound, there is a lack of published spectral data, such as ¹H NMR, ¹³C NMR, and IR spectroscopy. This information is vital for confirming the compound's structure and purity. The altered regiochemistry of the chlorine atoms compared to its more studied isomers, such as 1-azido-2,4-dichlorobenzene, is expected to create a distinct electronic environment, which would be reflected in its spectral signals. Without this data, researchers lack the basic tools to identify and study the molecule.

Unknown Reactivity and Stability: The reactivity of aryl azides is diverse, encompassing thermal and photochemical decomposition to form highly reactive nitrenes, and participation in [3+2] cycloaddition reactions, famously used in "click chemistry". scielo.br However, the specific reactivity and thermal stability of this compound remain unexplored. The position of the substituents on the aromatic ring can significantly influence the stability and reactivity of the azide group. Polychlorinated aryl azides, in general, present handling challenges due to their potential instability.

Emerging Methodologies and Synthetic Avenues for Substituted Aryl Azides

While data on this compound is scarce, the broader field of aryl azide synthesis is continually evolving. These emerging methodologies could provide viable pathways for the future synthesis and study of this and other polysubstituted aryl azides.

Advanced Diazotization-Azidation Protocols: Traditional diazotization reactions often require harsh acidic conditions and low temperatures. epa.govbyjus.com Modern methods are being developed to overcome these limitations. One such advancement is the use of arenediazonium tosylates, which are more stable and safer to handle than classic diazonium salts. organic-chemistry.org This method allows for the clean and high-yield synthesis of various aryl azides in water at room temperature, avoiding the need for metal catalysts. organic-chemistry.org Another approach utilizes polymer-supported nitrite (B80452) reagents for the diazotization step, offering milder reaction conditions and simpler work-up procedures. epa.gov

Sodium Azide-Free Synthesis: Given the potential hazards associated with sodium azide, methods that avoid this reagent are highly desirable. One-pot protocols starting from anilines have been developed that generate the azide species in situ from reagents like hydrazine (B178648) hydrate (B1144303) and a nitrite source. scielo.br More recent innovations focus on protecting the azido (B1232118) group, for instance with a phosphine (B1218219) to form a phosphazide, which allows for the manipulation of other parts of the molecule using reagents like Grignard reagents that would typically react with the azide. frontiersin.org

Regioselective Synthesis: A key challenge in synthesizing polysubstituted aromatic compounds is achieving the desired regiochemistry. For aryl azides, this is particularly relevant when starting from a polysubstituted aniline (B41778). The development of catalysts and reaction conditions that allow for the regioselective synthesis of specific isomers is a major area of research. nih.gov For example, copper-free bimetallic catalysts have been developed for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles, which involves the in situ formation of the aryl azide. rsc.org Such catalytic systems could potentially be adapted for the selective synthesis of targeted aryl azide isomers.

Interdisciplinary Research Opportunities in Azide Chemistry

Should the synthetic and characterization challenges for this compound be overcome, numerous interdisciplinary research opportunities would become accessible, mirroring the applications of other functionalized aryl azides.

Click Chemistry and Bioconjugation: The most prominent application of organic azides is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's efficiency and biocompatibility have made it a vital tool for bioconjugation, allowing for the linking of molecules in complex biological systems. youtube.com this compound, as a functionalized aryl azide, could be used to introduce a dichlorinated phenyl moiety onto biomolecules, which could be useful in developing probes or therapeutic agents where the chlorine atoms modulate properties like lipophilicity or metabolic stability.

Materials Science: Aryl azides are valuable in materials science, primarily as cross-linking agents. Upon thermal or photolytic activation, they release nitrogen gas to form reactive nitrenes, which can then form covalent bonds with polymer chains. This cross-linking can enhance the physical and electronic properties of polymers, with applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. The specific substitution pattern of this compound could offer unique advantages in tuning the properties of advanced materials.

Pharmaceutical and Agrochemical Synthesis: The 1,2,3-triazole ring, formed from the cycloaddition of an azide and an alkyne, is a common scaffold in medicinal and agricultural chemistry. frontiersin.org The synthesis of novel triazoles derived from this compound could lead to the discovery of new compounds with potential biological activity. The dichlorophenyl group is a feature in many existing bioactive molecules, and the ability to easily install it via a triazole linker would be a valuable tool for drug discovery and development programs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-azido-2,3-dichlorobenzene, and how do positional isomers influence reaction conditions?

  • Methodology : A common approach involves nucleophilic aromatic substitution (NAS) or diazotization followed by azide introduction. For example, 1-azido-2,6-dichlorobenzene was synthesized via NAS with sodium azide, yielding 67% after column chromatography using pentane . For the 2,3-dichloro isomer, steric and electronic differences may necessitate adjusted reaction temperatures or solvent systems. Optimize by monitoring reaction progress via TLC or GC-MS.

Q. What safety protocols are critical for handling this compound, given its azide and chloro substituents?

  • Methodology :

  • Azide hazards : Avoid friction, heat, or shock due to potential explosivity. Store in cold (0–6°C), inert conditions .
  • Chlorobenzene toxicity : Use fume hoods, PPE (gloves, goggles), and segregate waste as per OSHA guidelines for chlorinated aromatics .
  • Emergency measures : Immediate decontamination of exposed skin/clothing and medical consultation for inhalation exposure .

Q. How can researchers purify this compound effectively?

  • Methodology : Column chromatography with non-polar solvents (e.g., pentane or hexane) is effective, as demonstrated for analogous azido-chlorobenzenes . For trace impurities, recrystallization in ethanol or acetonitrile may improve purity. Confirm purity via NMR and HPLC .

Advanced Research Questions

Q. How does this compound perform in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for polymer functionalization?

  • Methodology : The azido group enables "click" chemistry for site-specific conjugation. For example, azido-functionalized nanocellulose was synthesized using 1-azido-2,3-epoxypropane, achieving 8% modification efficiency via ^13C NMR . For this compound, optimize reaction time, Cu(I) catalyst concentration, and solvent (e.g., DMF/H₂O) to balance reactivity and stability of the aryl azide.

Q. What spectroscopic and computational methods resolve contradictions in the compound’s stability under thermal or photolytic conditions?

  • Methodology :

  • Experimental : Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds. FT-IR and Raman spectroscopy track azide group stability (e.g., N₃ stretching at ~2100 cm⁻¹) .
  • Computational : Compare DFT-predicated activation energies for decomposition pathways (e.g., Curtius rearrangement) with experimental kinetic data. Address discrepancies by refining solvent-effect parameters in simulations .

Q. How can NMR spectroscopy elucidate structural and electronic effects of the azido and chloro substituents in this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, aromatic protons in 1-azido-2,6-dichlorobenzene appear at δ 7.30 (d) and 7.05 (t) in CDCl₃ .
  • Solvent effects : Use liquid-crystal NMR (as in 1-bromo-2,3-dichlorobenzene studies) to analyze anisotropic interactions and quadrupolar splitting .

Q. What strategies optimize the regioselective synthesis of this compound over competing isomers?

  • Methodology :

  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer azidation to the desired position, followed by reduction.
  • Kinetic vs. thermodynamic control : Monitor reaction intermediates via in-situ IR or MS to favor the 2,3-dichloro product. Reference analogous chlorobenzene isomerization studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for azido-chlorobenzene syntheses?

  • Methodology :

  • Reproducibility checks : Validate reaction conditions (e.g., purity of NaN₃, moisture exclusion).
  • Byproduct analysis : Use GC-MS or LC-MS to identify side products (e.g., triazenes or diazo compounds).
  • Cross-lab validation : Compare results with independent studies, such as the 67% yield for 1-azido-2,6-dichlorobenzene , adjusting for isomer-specific challenges.

Application in Material Science

Q. Can this compound serve as a crosslinker in stimuli-responsive polymers?

  • Methodology : Incorporate the compound into polyurethane or epoxy matrices. Test responsiveness to UV light (azide decomposition) or mechanical stress via rheometry. Reference dextran-azide conjugates for biocompatible material design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.